molecular formula C20H21ClN2O3 B6538559 2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060259-71-3

2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No. B6538559
CAS RN: 1060259-71-3
M. Wt: 372.8 g/mol
InChI Key: WOELYGLELAGOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a pyrrolidin-1-yl group, a chlorophenoxy group, and a phenylacetamide group . The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists . The chlorophenoxy group is a common feature in herbicides, while the phenylacetamide group is found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenoxy group, and the coupling with the phenylacetamide group . The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the chlorophenoxy group, and the phenylacetamide group . The spatial orientation of these groups and their stereochemistry could have significant effects on the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrrolidine ring, the chlorophenoxy group, and the phenylacetamide group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be important .

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to this receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can lead to various effects, including potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It is involved in the regulation of calcium signaling via the IP3 receptor . By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects, potentially affecting various brain cell functions.

Pharmacokinetics

The introduction of fluorine atoms in the compound’s structure has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by the compound can lead to various molecular and cellular effects. For instance, it has demonstrated potent anti-seizure , antidepressant , and cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and other biochemical pathways regulated by the sigma-1 receptor.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of endogenous or exogenous agonists . Additionally, the compound’s stability could be affected by various factors such as pH, temperature, and the presence of other chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, investigation of its biological activity, and development of potential applications .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-16-5-9-18(10-6-16)26-14-19(24)22-17-7-3-15(4-8-17)13-20(25)23-11-1-2-12-23/h3-10H,1-2,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELYGLELAGOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.